molecular formula C9H18Cl2F2N2 B1395904 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride CAS No. 2089315-11-5

4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride

Cat. No.: B1395904
CAS No.: 2089315-11-5
M. Wt: 263.15 g/mol
InChI Key: KAMWXMDDOJQUNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride involves multiple steps, starting with the preparation of the difluoropyrrolidine intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the difluoropyrrolidine moiety .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products .

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine moiety plays a crucial role in its activity, allowing it to bind to target proteins and modulate their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific difluoropyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWXMDDOJQUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
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4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
Reactant of Route 6
4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride

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